

Borussertib's Covalent Engagement of Akt: A Technical Guide

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Compound of Interest

Compound Name: *Borussertib*

Cat. No.: *B606317*

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Executive Summary

Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2] This document provides an in-depth technical overview of the mechanism of action, experimental validation, and key quantitative data related to the covalent binding of **borussertib** to Akt. **Borussertib** uniquely combines allosteric inhibition with irreversible covalent modification, leading to prolonged target engagement and potent anti-proliferative activity in various cancer models.[1][3] It achieves this by binding to an allosteric pocket at the interface of the kinase and pleckstrin homology (PH) domains of Akt, and subsequently forming a covalent bond with specific cysteine residues.[1][4] This dual mechanism offers high selectivity and efficacy, making **borussertib** a significant tool for cancer research and a promising candidate for therapeutic development.[1][5]

Mechanism of Covalent and Allosteric Inhibition

Borussertib binds to the inactive, autoinhibited "PH-in" conformation of Akt, where the PH domain folds onto the kinase domain.[4][6] This interaction occurs in an allosteric pocket located at the interface between these two domains.[1][7] The binding of **borussertib** stabilizes this inactive conformation, preventing the conformational changes necessary for Akt activation.[3][6]

The key to **borussertib**'s prolonged and potent inhibition lies in its ability to form a covalent bond with cysteine residues within this allosteric pocket.^{[4][8]} Crystallographic and mass spectrometry data have confirmed that **borussertib**'s acrylamide "warhead" engages in a Michael addition reaction with the thiol group of Cysteine 296 (Cys296) in the kinase domain of Akt1.^{[4][8][9]} There is also evidence suggesting potential interaction with Cysteine 310 (Cys310).^{[7][10]} This irreversible binding locks Akt in its inactive state, leading to a sustained inhibition of its downstream signaling pathways.^{[1][10]}

Key molecular interactions contributing to the binding of **borussertib** include:

- Covalent Bond: Michael addition between the acrylamide moiety of **borussertib** and the thiol group of Cys296.^{[4][8]}
- π - π Stacking: Interaction between the 1,6-naphthyridinone scaffold of **borussertib** and the indole side chain of Tryptophan 80 (Trp80) in the PH domain.^{[1][9]}
- Hydrophobic Interactions: Engagement with Leu210, Leu264, and Ile290.^{[1][7]}
- Water-mediated Hydrogen Bonds: Interactions involving Glu17, Arg273, and Tyr326.^{[1][7]}

Quantitative Data

The following tables summarize the key quantitative data for **borussertib**'s activity against Akt and its effects on cancer cell lines.

Table 1: Biochemical Activity of **Borussertib** Against Akt Isoforms

Parameter	Akt1 (wild-type)	Akt2 (wild-type)	Akt3 (wild-type)	Reference
IC50	0.8 nM	59 nM	650 ± 170 nM	^{[2][10][11]}
Ki	2.2 nM	6 nM	91 nM	^{[10][12]}

Table 2: Cellular Activity of **Borussertib** in Cancer Cell Lines

Cell Line	Cancer Type	EC50 (nM)	Reference
ZR-75-1	Breast	5 ± 1	[6] [7]
T-47D	Breast	48 ± 15	[6] [7]
MCF-7	Breast	277 ± 90	[6] [7]
BT-474	Breast	373 ± 54	[6] [7]
AN3-CA	Endometrium	191 ± 90	[6] [7]
KU-19-19	Bladder	7770 ± 641	[6] [7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent binding and activity of **borussertib**.

Mass Spectrometry for Confirmation of Covalent Binding

This protocol provides a general workflow to confirm the covalent modification of Akt by **borussertib**.

Objective: To detect the mass shift in Akt protein upon incubation with **borussertib**, indicating covalent bond formation.

Methodology:

- Protein Incubation:
 - Incubate purified recombinant full-length Akt1 protein with a molar excess of **borussertib** (or DMSO as a vehicle control) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
- Sample Preparation:

- Terminate the reaction by adding a quenching agent if necessary.
- Denature the protein sample by adding a denaturing buffer (e.g., containing 8 M urea or 6 M guanidinium chloride).
- Desalt the protein sample using a suitable method, such as a desalting column or buffer exchange, to remove interfering salts and excess inhibitor.
- Mass Spectrometry Analysis:
 - Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS).
 - Acquire the mass spectra of both the **borussertib**-treated and DMSO-treated Akt samples.
- Data Analysis:
 - Deconvolute the raw mass spectra to determine the molecular weight of the intact protein.
 - Compare the molecular weight of the **borussertib**-treated Akt with the DMSO-treated Akt. A mass increase corresponding to the molecular weight of **borussertib** confirms covalent modification.^{[3][8]}

Western Blot Analysis of Akt Pathway Inhibition

This protocol outlines the steps to assess the inhibitory effect of **borussertib** on the Akt signaling pathway in cancer cells.

Objective: To measure the levels of phosphorylated Akt and its downstream targets in response to **borussertib** treatment.

Methodology:

- Cell Culture and Treatment:
 - Culture cancer cell lines (e.g., ZR-75-1, AN3-CA) in appropriate media and conditions.

- Treat the cells with varying concentrations of **borussertib** (e.g., 0.1 nM to 10 μ M) or DMSO for a specified duration (e.g., 24 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation to remove cellular debris.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for phosphorylated Akt (pAkt Ser473, pAkt Thr308), total Akt, phosphorylated PRAS40 (pPRAS40 Thr246), and other downstream targets. Use an antibody for a housekeeping protein (e.g., GAPDH, β -actin) as a loading control.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify the band intensities using densitometry software and normalize to the loading control.[\[3\]](#)[\[13\]](#)

Cell Viability Assay

This protocol describes how to determine the cytotoxic effect of **borussertib** on cancer cell lines.

Objective: To calculate the half-maximal effective concentration (EC₅₀) of **borussertib** in different cancer cell lines.

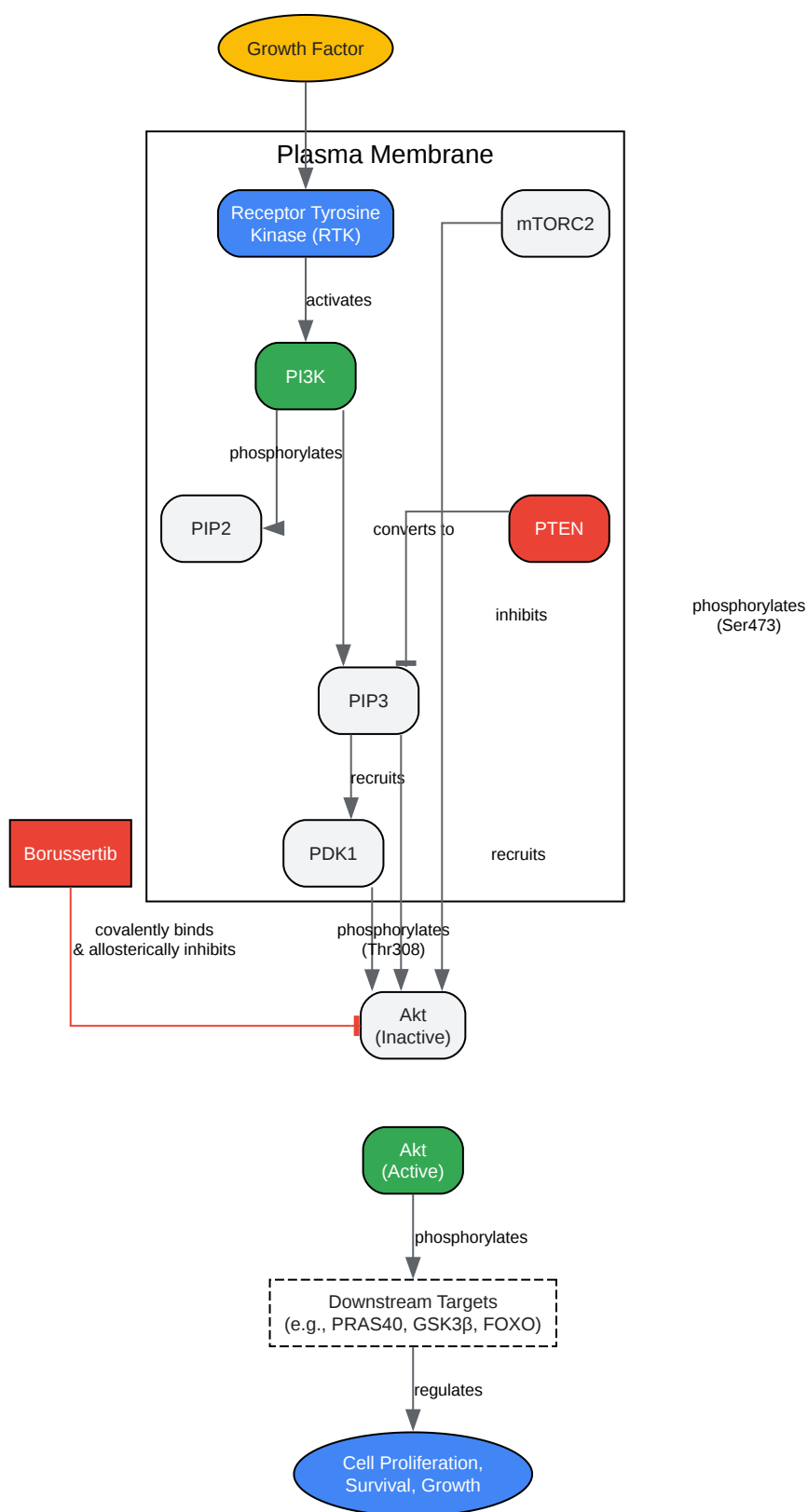
Methodology:

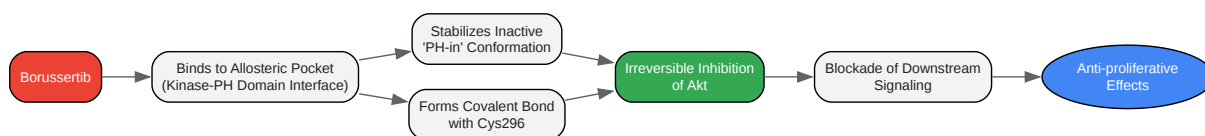
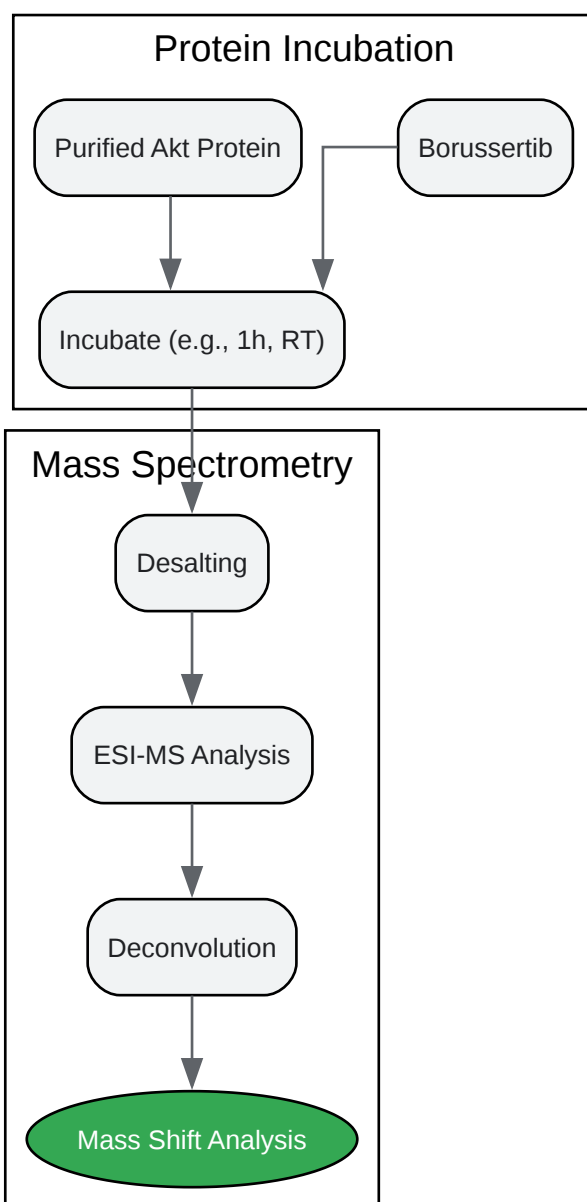
- Cell Seeding:
 - Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with a serial dilution of **borussertib** (e.g., from 0.1 nM to 30 μM) or DMSO as a control.
- Incubation:
 - Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
- Viability Assessment:
 - Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis:
 - Record the luminescence or absorbance readings.
 - Normalize the data to the DMSO-treated control cells (representing 100% viability).

- Plot the cell viability against the logarithm of the **borussertib** concentration and fit the data to a dose-response curve to determine the EC50 value.^{[7][13]}

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.





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